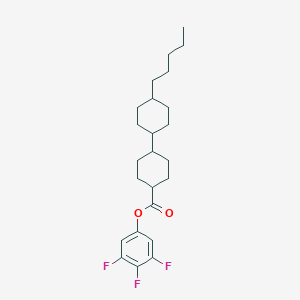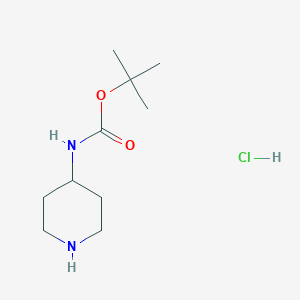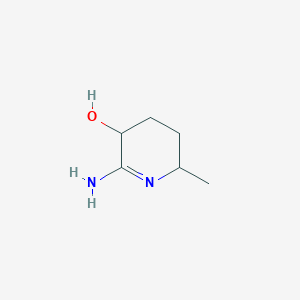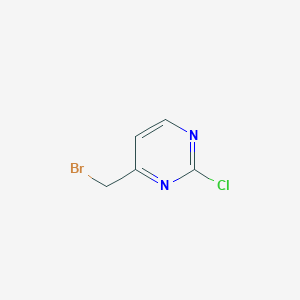
1-(Trifluoroacetyl)-1,3,5-triazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoroacetyl)-1,3,5-triazinane-2,4-dione, commonly known as TAD, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique properties. TAD is a versatile reagent that can be used for a variety of chemical reactions, including peptide synthesis, amidation, and esterification.
Wirkmechanismus
TAD works by activating carboxylic acids, making them more reactive towards nucleophilic attack by amino groups. TAD forms an intermediate acyltrifluoroacetate, which can undergo nucleophilic attack by the amino group of the peptide. The resulting intermediate can then undergo intramolecular amidation to form a cyclic peptide or react with another amino group to form a linear peptide.
Biochemical and Physiological Effects:
TAD does not have any known biochemical or physiological effects, as it is primarily used as a reagent in chemical reactions. However, the peptides synthesized using TAD can have a variety of biochemical and physiological effects, depending on their sequence and structure.
Vorteile Und Einschränkungen Für Laborexperimente
TAD has several advantages over other coupling reagents, including high efficiency, low toxicity, and ease of use. TAD is also compatible with a wide range of solvents and amino acids. However, TAD has some limitations, including its high cost and the need for an excess of reagent to ensure complete coupling.
Zukünftige Richtungen
There are several future directions for the use of TAD in scientific research. One area of interest is the development of new methods for peptide synthesis using TAD. Another area of interest is the use of TAD in the synthesis of other heterocyclic compounds. Additionally, TAD may have potential applications in drug discovery and development, as peptides are increasingly being used as therapeutics.
Synthesemethoden
TAD can be synthesized by reacting cyanuric chloride with trifluoroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TAD as a white crystalline solid. The purity of TAD can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
TAD has been widely used in scientific research for its ability to facilitate peptide synthesis. TAD can be used as a coupling reagent in solid-phase peptide synthesis, where it can activate carboxylic acids and form amide bonds with amino groups. TAD has also been used in the synthesis of cyclic peptides, where it can form lactams by intramolecular amidation.
Eigenschaften
CAS-Nummer |
180177-50-8 |
|---|---|
Produktname |
1-(Trifluoroacetyl)-1,3,5-triazinane-2,4-dione |
Molekularformel |
C5H4F3N3O3 |
Molekulargewicht |
211.1 g/mol |
IUPAC-Name |
1-(2,2,2-trifluoroacetyl)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H4F3N3O3/c6-5(7,8)2(12)11-1-9-3(13)10-4(11)14/h1H2,(H2,9,10,13,14) |
InChI-Schlüssel |
OCJZVXGGJWTZSM-UHFFFAOYSA-N |
SMILES |
C1NC(=O)NC(=O)N1C(=O)C(F)(F)F |
Kanonische SMILES |
C1NC(=O)NC(=O)N1C(=O)C(F)(F)F |
Synonyme |
1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-1-(trifluoroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)


![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)








![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)